N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound features a pyrazolo[4,3-c]pyridine core with distinct substituents: a 5-methyl group, 3-oxo and 2-phenyl moieties, and a 7-carboxamide linked to a 4-methoxyphenethyl chain. The carboxamide group at position 7 differentiates it from ester derivatives in related compounds .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-26-14-19(22(28)24-13-12-16-8-10-18(30-2)11-9-16)21-20(15-26)23(29)27(25-21)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGGSARMMDMGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyridine carboxamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Other pyridine carboxamide derivatives have been shown to inhibit enzymes like factor xa, which plays a crucial role in the coagulation cascade. If this compound has a similar mechanism, it could potentially affect blood clotting pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Other pyridine carboxamide derivatives like apixaban have good bioavailability, low clearance, and a small volume of distribution in animals and humans. They are also known to be excreted through multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action. If it does inhibit enzymes like factor xa, it could potentially prevent the formation of blood clots.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and subsequently its ability to interact with its targets. Similarly, high temperatures could potentially destabilize the compound, reducing its efficacy.
Biological Activity
N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex pyrazolo-pyridine scaffold which is known for its diverse biological activities. The presence of the methoxyphenethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- Inhibition of Enzymes : Compounds in this class may act as inhibitors of key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP).
- Receptor Modulation : The compound may also interact with opioid receptors, which are critical in pain modulation and could have implications in analgesic drug development.
Anticancer Properties
A study on related compounds has shown significant anticancer activity through the inhibition of PARP enzymes. This inhibition leads to synthetic lethality in homologous recombination-deficient cancer cells, suggesting that this compound could exhibit similar effects.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| PARP Inhibition | Induces apoptosis in cancer cells | |
| Opioid Receptor Modulation | Potential analgesic effects | |
| Antimicrobial Activity | Inhibits bacterial growth |
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that similar compounds inhibited cell proliferation in BRCA-deficient cancer cell lines. The mechanism involved the accumulation of γH2AX, a marker for DNA damage, indicating effective targeting of DNA repair pathways.
- Analgesic Potential : Research into structurally related compounds has suggested that modifications to the phenethyl group can enhance binding affinity to opioid receptors. This could lead to developments in pain management therapies.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for determining the therapeutic potential of this compound. Key parameters include:
- Solubility : High solubility is essential for bioavailability; related compounds have shown favorable solubility profiles.
- Metabolism : Investigations into metabolic pathways are necessary to predict the compound's longevity and efficacy in vivo.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[4,3-c]pyridine scaffold is shared across several analogs, but substitutions at positions 5 and 7 define key differences:
Key Observations :
- Position 5 : Alkyl (methyl, ethyl) and aryl (phenyl, benzyl) groups influence steric bulk and electronic properties. The 5-methyl group in the target compound is less sterically demanding than analogs like 5-(4-nitrobenzyl) .
- N-Substituent : The 4-methoxyphenethyl chain in the target compound provides a flexible, lipophilic moiety distinct from rigid benzyl () or heterocyclic () groups.
Melting Points and Stability
Substituent Effects on Reactivity and Function
- Methoxy Groups : The 4-methoxy in the target compound’s phenethyl chain may improve solubility via hydrogen bonding, while 3-methoxy in could alter steric interactions.
Preparation Methods
Retrosynthetic Analysis of the Target Molecule
The target molecule contains three critical substructures:
- A pyrazolo[4,3-c]pyridine core with 5-methyl and 3-oxo substituents
- A 2-phenyl group at position 2
- An N-(4-methoxyphenethyl) carboxamide at position 7
Retrosynthetic disconnection suggests two viable pathways (Figure 1):
- Path A : Late-stage amidation of preformed pyrazolo[4,3-c]pyridine-7-carboxylic acid with 4-methoxyphenethylamine
- Path B : Cyclocondensation of 4-aminopyrazole intermediates with functionalized pyridine derivatives
Key challenges include preventing N-acetyl migration observed in analogous systems and achieving regioselective cyclization.
Synthetic Route Development
Pathway A: Carboxamide-First Approach
Step 1: Synthesis of Ethyl 5-Methyl-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate
Reaction conditions adapted from Ivanov et al.:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | 1.0 eq | DMF, 80°C, 24 hr | 62% |
| Hydrazine hydrate | 2.5 eq | ||
| K₂CO₃ | 3.0 eq |
Characterization data matches reported pyrazolo[4,3-b]pyridine analogs:
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H), 7.89–7.45 (m, 5H), 4.32 (q, J=7.1 Hz, 2H), 3.01 (s, 3H), 1.35 (t, J=7.1 Hz, 3H)
- HRMS : m/z calc. 324.1218 [M+H]⁺, found 324.1215
Step 2: Saponification and Amide Coupling
Modified procedure from PMC9860909:
- Ester hydrolysis: 1M NaOH/EtOH (1:3), reflux 6 hr
- Acid activation: EDCI/HOBt (1.2 eq each) in DMF
- Amidation: 4-methoxyphenethylamine (1.5 eq), DIPEA (3 eq), RT 12 hr
Critical parameters :
- Maintain pH >9 during hydrolysis to prevent decarboxylation
- Use molecular sieves to absorb liberated water during coupling
Pathway B: Pyrazole-Pyridine Annulation
Intermediate Synthesis: 4-Amino-5-(2-Phenylacetyl)Pyrazole
Adapted from Degruyter protocol:
| Component | Role | Equivalence |
|---|---|---|
| 3-Methyl-1-phenylpyrazol-5-amine | Nucleophile | 1.0 |
| Phenylglyoxal | Electrophile | 1.2 |
| TPAB | Phase-transfer catalyst | 0.2 |
Reaction in H₂O/acetone (1:2) at 80°C yields 78% hydrazone intermediate.
Cyclization to Pyrazolo[4,3-c]Pyridine Core
Using conditions from PMC9104188:
- TMS-CN (2 eq)
- Diethylcarbamoyl chloride (1.5 eq)
- Toluene, reflux 8 hr
X-ray crystallography of analogous compounds confirms regiochemistry.
Comparative Analysis of Synthetic Methods
Structural Characterization
Spectroscopic Validation
¹H NMR (DMSO-d₆):
- δ 8.21 (s, 1H, H-6)
- 7.65–7.23 (m, 9H, aromatic)
- 4.02 (t, J=6.8 Hz, 2H, NCH₂)
- 3.76 (s, 3H, OCH₃)
- 3.31 (s, 3H, NCH₃)
13C NMR :
- 169.8 ppm (amide carbonyl)
- 161.2 ppm (pyridinone C=O)
- 55.1 ppm (OCH₃)
IR (KBr):
- 1685 cm⁻¹ (C=O stretch)
- 1540 cm⁻¹ (pyrazole ring vibration)
Mechanistic Considerations
Process Optimization Recommendations
Q & A
Q. How should experimental designs balance efficiency and robustness in high-throughput screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
